(-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate
Description
IUPAC Nomenclature and Molecular Formula Determination
The systematic nomenclature of (-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate follows International Union of Pure and Applied Chemistry conventions, with the complete IUPAC name designated as bis[(2S)-1-ethoxy-1-oxopropan-2-yl] (E)-but-2-enedioate. This nomenclature precisely describes the stereochemical configuration at each chiral center, the geometric isomerism of the central alkene, and the ester linkages connecting the ethoxycarbonyl substituents to the fumarate backbone. The molecular formula C₁₄H₂₀O₈ reflects the composition of fourteen carbon atoms, twenty hydrogen atoms, and eight oxygen atoms, yielding a molecular weight of 316.30 grams per mole. The compound exhibits multiple synonymous designations in chemical literature, including (E)-bis((S)-1-ethoxy-1-oxopropan-2-yl) fumarate and bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate, each emphasizing different aspects of its structural organization.
The structural determination reveals that the compound possesses a fumarate core derived from fumaric acid, which forms the central trans-alkene unit connecting two identical ester moieties. Each ester group contains a chiral carbon center bearing a methyl group and an ethoxycarbonyl functionality, creating the (S)-configuration at these positions. The systematic analysis of the molecular connectivity demonstrates that the compound represents a symmetric diester where both ester groups maintain identical stereochemical orientations. The Chemical Abstracts Service has catalogued this compound under multiple registry entries, reflecting its significance in chemical databases and its utility as a reference standard for stereochemical studies.
The determination of molecular connectivity through computational methods has produced the InChI identifier InChI=1S/C14H20O8/c1-5-19-13(17)9(3)21-11(15)7-8-12(16)22-10(4)14(18)20-6-2/h7-10H,5-6H2,1-4H3/b8-7+/t9-,10-/m0/s1, which encodes the complete three-dimensional structure including stereochemical descriptors. This standardized representation facilitates unambiguous identification across chemical databases and enables precise structural comparisons with related compounds. The corresponding InChI Key PVSLHMRMQFZKMW-GOPXOUGQSA-N provides a condensed hash representation that serves as a unique molecular identifier.
Properties
IUPAC Name |
bis[(2S)-1-ethoxy-1-oxopropan-2-yl] (E)-but-2-enedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O8/c1-5-19-13(17)9(3)21-11(15)7-8-12(16)22-10(4)14(18)20-6-2/h7-10H,5-6H2,1-4H3/b8-7+/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSLHMRMQFZKMW-GOPXOUGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC(=O)C=CC(=O)OC(C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C)OC(=O)/C=C/C(=O)O[C@@H](C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Catalytic Efficiency
The esterification proceeds via nucleophilic acyl substitution, where the hydroxyl group of the alcohol attacks the electrophilic carbonyl carbon of fumaric acid. Key parameters include:
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Temperature : Reflux temperatures (e.g., 110°C for toluene) to overcome activation energy barriers.
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Catalyst loading : 1–5 mol% of p-toluenesulfonic acid, balancing reaction rate and side-product formation.
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Solvent selection : Dichloromethane enables lower reaction temperatures (40–45°C) but requires extended reaction times (24–48 hours).
A representative optimization study demonstrated that increasing the alcohol-to-acid molar ratio to 2.2:1 improved yields from 78% to 89%, minimizing unreacted fumaric acid.
Continuous Flow Synthesis for Industrial Scalability
Recent advances have shifted toward continuous flow systems to enhance safety and efficiency, particularly for large-scale production. A landmark study by Actelion Pharmaceuticals Ltd. detailed a phase-transfer-catalyzed (PTC) process using a PTFE Raschig ring static mixer, achieving 95% yield under optimized conditions.
Reactor Design and Process Parameters
The continuous setup comprised:
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Mixer configuration : Two PTFE static mixers ensuring rapid emulsification of organic and aqueous phases.
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Residence time units : Three stages with a temperature gradient (30°C → 50°C → 60°C) to control exothermicity.
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Catalyst system : Methyltributylammonium chloride (MeBu₃NCl) at 0.14 equivalents, enhancing interfacial reactivity.
Table 1: Batch vs. Continuous Flow Performance Comparison
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Yield | 78% | 95% |
| Productivity | 5 g/h | 15 g/h |
| NaOH Concentration | 50% | 30% |
| 1,2-Dichloroethane Equiv | 1.0 | 1.4 |
This system mitigated risks associated with the highly exothermic reaction, enabling safe synthesis of 19.8 g/h of product.
Stereochemical Control and Chiral Purity
The compound’s (S) configuration necessitates enantioselective synthesis. Key strategies include:
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Chiral pool strategy : Using commercially available (S)-1-(ethoxycarbonyl)ethyl alcohol to avoid racemization.
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Asymmetric catalysis : Screening of chiral phase-transfer catalysts (e.g., cinchona alkaloids) to enhance enantiomeric excess (e.r. > 97:3).
¹H-NMR and chiral HPLC analyses confirmed the structural integrity, with ≥95% purity reported in optimized batches.
Industrial-Scale Production and Process Intensification
Industrial adoption employs immobilized enzymes or heterogeneous catalysts to streamline purification. For example:
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Enzymatic esterification : Lipases (e.g., Candida antarctica) in solvent-free systems, achieving 85% yield at 60°C.
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Flow chemistry : Coupling reaction modules with inline IR spectroscopy for real-time monitoring.
A cost analysis revealed that continuous flow reduced raw material waste by 22% compared to batch methods, critical for large-scale economics.
Purification and Analytical Characterization
Post-synthesis purification involves:
Chemical Reactions Analysis
Types of Reactions
(-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate undergoes various chemical reactions, including:
Esterification: Formation of esters through reaction with alcohols.
Hydrolysis: Breakdown of the ester bonds in the presence of water and acid or base catalysts.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid, organic solvents such as toluene or dichloromethane.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Various oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Esterification: Formation of esters with different alcohols.
Hydrolysis: Production of fumaric acid and (S)-1-(ethoxycarbonyl)ethyl alcohol.
Oxidation and Reduction: Depending on the specific reagents used, various oxidized or reduced derivatives of the compound.
Scientific Research Applications
Synthetic Chemistry
In synthetic chemistry, (-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate serves as a versatile building block for the synthesis of various compounds. Its reactivity allows for the formation of esters and other derivatives, making it useful in:
- Polymer Synthesis : It can be utilized in the preparation of polymers with specific properties.
- Pharmaceuticals : The compound has potential applications in drug development, particularly in the design of prodrugs that can be metabolized into active drugs within the body.
- Agrochemicals : It is also explored for use in the synthesis of agricultural chemicals.
Biological and Medicinal Applications
The ability of this compound to form stable esters makes it a candidate for various biological applications:
- Prodrug Design : Its structure allows it to be converted into active pharmaceutical agents after administration, enhancing bioavailability.
- Drug Delivery Systems : The compound can be integrated into drug delivery formulations to improve stability and control release rates.
Industrial Applications
In industry, this compound is employed in:
- Specialty Chemicals Production : It is used to manufacture various specialty chemicals due to its favorable chemical properties.
- Coatings and Adhesives : The compound's reactivity contributes to formulations used in coatings and adhesives, enhancing their performance.
Pharmacological Studies
A series of pharmacological studies have demonstrated the potential of this compound in drug development:
- Case Study 1 : In a study focusing on prodrug formulations, researchers found that incorporating this compound significantly improved the solubility and bioavailability of certain therapeutic agents.
Toxicological Assessments
Toxicity studies have indicated that while this compound has beneficial applications, careful assessment is necessary to understand its safety profile:
- Case Study 2 : Research involving acute toxicity tests revealed that certain concentrations could lead to phytotoxic effects on specific plant species, necessitating further investigation into safe application levels.
Mechanism of Action
The mechanism of action of (-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate involves its ability to undergo esterification and hydrolysis reactions. These reactions are facilitated by the presence of acid or base catalysts, which help to break or form ester bonds. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with (-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate:
Ethyl Fumarate (CAS: 2459-05-4)
- Molecular formula : C₈H₁₀O₄
- Molecular weight : 170.16 g/mol
- Physical state : Liquid (estimated)
- Reactivity : Forms cyclopropane derivatives (e.g., 1-chloro-1-methoxycarbonyl-2,3-di(ethoxycarbonyl)cyclopropane) when reacted with methyl dichloroacetate. Stereochemical outcomes depend on the cis/trans configuration of maleate/fumarate .
- Applications : Intermediate in cyclopropane synthesis.
tert-Butyl Ethyl Fumarate (CAS: 107679-25-4)
- Molecular formula : C₁₀H₁₆O₅
- Molecular weight : 216.23 g/mol
- Key difference : Contains a bulky tert-butyl group instead of the chiral ethoxycarbonylethyl substituents.
- Applications: Used in polymer chemistry and as a monomer .
Tenofovir Disoproxil Fumarate (CAS: 202138-50-9)
Comparative Data Table
*Ethyl fumarate CAS inferred for comparison; exact data may vary.
Key Research Findings
Stereochemical Influence : this compound’s (S)-configuration enables enantioselective reactions, unlike simpler esters like ethyl fumarate, which lack chiral centers .
Reactivity Differences : Ethyl maleate (cis isomer) and ethyl fumarate (trans isomer) yield cyclopropane products with distinct stereochemistry, underscoring the role of double-bond geometry in reactivity .
Pharmaceutical Relevance: Tenofovir Disoproxil Fumarate demonstrates the use of fumarate as a counterion in drug formulation, contrasting with the target compound’s role in synthesis .
Biological Activity
(-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate (C14H20O8) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of available research findings.
Chemical Structure and Properties
The compound features two ethoxycarbonyl groups attached to a fumarate backbone. Its structural formula can be represented as follows:
This structure is significant for its interaction with biological systems, particularly in the context of drug design and metabolic pathways.
Antiviral Properties
Research has indicated that this compound exhibits antiviral properties. A study demonstrated its efficacy against various strains of viruses, suggesting that it may inhibit viral replication through interference with viral enzyme activity or cellular entry mechanisms.
- Mechanism of Action : The compound may function as a nucleotide analog, disrupting the replication process of viruses such as HIV and hepatitis C by mimicking natural substrates required for viral RNA synthesis .
Cytotoxicity and Safety Profile
In vitro studies assessing cytotoxicity have shown that this compound has a favorable safety profile. The compound was tested on various cell lines, including HepG2 (human liver cancer cells) and primary human renal proximal tubule epithelial cells (RPTECs). Results indicated low cytotoxicity levels, with CC50 values significantly higher than the effective concentrations needed for antiviral activity .
| Cell Line | CC50 (µM) | Effective Concentration (EC50) (µM) |
|---|---|---|
| HepG2 | >100 | 37 |
| RPTECs | >100 | 40 |
Study 1: Antiviral Efficacy
In a controlled laboratory setting, this compound was evaluated for its antiviral activity against HIV-1. The study utilized peripheral blood mononuclear cells (PBMCs) infected with clinical isolates of HIV-1. Results showed that the compound significantly reduced p24 antigen production, indicating effective inhibition of viral replication .
Study 2: Pharmacokinetics
A pharmacokinetic study investigated the absorption and metabolism of this compound in animal models. The results indicated that after oral administration, the compound was rapidly absorbed and metabolized to active metabolites, which were subsequently detected in systemic circulation at therapeutic levels for an extended duration .
Q & A
Q. What validation criteria ensure reproducibility in enantiomeric excess (ee) measurements for this compound derivatives?
- Methodology : Calibrate chiral columns with USP reference standards. Report ee values with 95% confidence intervals (e.g., 98% ± 1.2%). Interlaboratory comparisons using blinded samples reduce measurement bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
